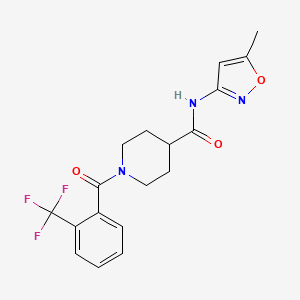
N-(5-methylisoxazol-3-yl)-1-(2-(trifluoromethyl)benzoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methylisoxazol-3-yl)-1-(2-(trifluoromethyl)benzoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H18F3N3O3 and its molecular weight is 381.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-methylisoxazol-3-yl)-1-(2-(trifluoromethyl)benzoyl)piperidine-4-carboxamide is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound is characterized by a piperidine backbone substituted with a 5-methylisoxazole moiety and a trifluoromethylbenzoyl group. This unique structure contributes to its biological activity. The synthesis typically involves multi-step reactions, including the formation of the isoxazole ring and subsequent reactions to attach the benzoyl and piperidine groups.
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that related benzoylpiperidine derivatives can inhibit the growth of human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The IC50 values for these compounds range from 19.9 to 75.3 µM, demonstrating their potential as anticancer agents .
Mechanism of Action
The mechanism behind the anticancer activity has been linked to the inhibition of specific enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a role in regulating endocannabinoid levels in tumor biology . Molecular docking studies suggest that these compounds effectively bind to the active site of MAGL, enhancing their inhibitory effects.
Case Studies
-
In Vitro Studies
A study evaluated the biological activity of various derivatives of piperidine-based compounds, including this compound. The results indicated significant antimicrobial and anticancer activities, with some derivatives showing enhanced potency compared to standard treatments . -
In Vivo Studies
Further investigations into the in vivo efficacy of similar compounds revealed robust effects on serum biomarkers associated with cancer progression. These findings support the potential use of these compounds in clinical settings for cancer treatment .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 19.9 | MAGL Inhibition |
| Compound B | COV318 | 75.3 | Enzyme Inhibition |
| Compound C | OVCAR-3 | 50.0 | Antiproliferative Activity |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of Isoxazole | Acetic acid, heating | 85 |
| Benzoylation | Trifluoromethylbenzoyl chloride, base | 90 |
| Final Coupling | Piperidine derivative, coupling agent | 75 |
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-11-10-15(23-27-11)22-16(25)12-6-8-24(9-7-12)17(26)13-4-2-3-5-14(13)18(19,20)21/h2-5,10,12H,6-9H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIKEORGCFGKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














